N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a benzimidazole-tetrazole hybrid featuring a sulfanyl acetamide linker. Benzimidazole scaffolds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antiproliferative activities . This article compares its structural and functional attributes with analogous compounds, focusing on substituent effects, synthetic pathways, and biological activities.
Properties
Molecular Formula |
C21H23N7OS |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23N7OS/c1-13(2)19(20-22-16-9-4-5-10-17(16)23-20)24-18(29)12-30-21-25-26-27-28(21)15-8-6-7-14(3)11-15/h4-11,13,19H,12H2,1-3H3,(H,22,23)(H,24,29) |
InChI Key |
LFLWHKGHZZOEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC(C3=NC4=CC=CC=C4N3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole and tetrazole intermediates. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives. The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can also interact with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1 Benzimidazole-Acetamide Derivatives
- Compound W1: 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide () Structural Features: Benzimidazole core with a thioacetamide bridge and dinitrophenyl substituent. Activity: Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and moderate anticancer activity (IC₅₀: 12–25 µM against MCF-7 cells) .
Compound FP1–FP12 : Hydroxyacetamide derivatives ()
- Structural Features : Triazolyl-sulfanyl acetamide linked to hydroxyacetamide and imidazolone moieties.
- Activity : Antiproliferative activity against HeLa cells (IC₅₀: 8–35 µM), attributed to the hydroxyacetamide group’s metal-chelating properties .
- Key Difference : Replacement of tetrazole with triazole may reduce aromatic stacking interactions, impacting target selectivity.
2.2 Tetrazole-Containing Analogues
- N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () Structural Features: Benzimidazole with isopropyl substitution and tetrazole-methylcyclohexyl acetamide. Key Difference: The cyclohexyl-tetrazole moiety may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s 3-methylphenyl-tetrazole group.
2.3 Heterocyclic Sulfanyl Acetamides
- 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide ()
- Structural Features : Benzoxazole-sulfanyl acetohydrazide.
- Activity : Demonstrated antifungal activity (MIC: 4–16 µg/mL against C. albicans), likely due to benzoxazole’s planar structure .
- Key Difference : Benzoxazole’s oxygen atom vs. benzimidazole’s nitrogen may alter hydrogen-bonding interactions with microbial targets.
Comparative Data Table
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H23N7OS
- Molecular Weight : 421.52 g/mol
- IUPAC Name : this compound
The compound features a benzimidazole ring, a tetrazole ring, and a sulfanyl group, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various downstream effects. For instance, compounds with benzimidazole moieties have been shown to exhibit significant anticancer and antimicrobial properties by inhibiting key cellular processes in pathogens and cancer cells.
Biological Activities
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and tetrazole rings exhibit broad-spectrum antimicrobial activities. For example, studies have shown that derivatives of benzimidazole demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The compound in focus has been evaluated for its Minimum Inhibitory Concentration (MIC) against various microbial strains.
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | Birajdar et al., 2013 |
| Escherichia coli | 8 | Luo et al., 2015 |
| Candida albicans | 16 | Akhtar et al., 2017 |
Anticancer Activity
Benzimidazole derivatives are noted for their anticancer properties. Studies have reported that similar compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell division. The compound’s structure suggests potential activity against various cancer cell lines, although specific studies on this compound are still emerging.
Case Studies
-
Antimicrobial Efficacy
A study conducted by Luo et al. evaluated a series of benzimidazole-based compounds, including derivatives similar to the target compound. The findings revealed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in treating infections caused by multi-drug resistant bacteria. -
Anticancer Potential
Another investigation focused on the anticancer effects of benzimidazole derivatives in vitro. The research indicated that these compounds could effectively inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
